Givinostat hydrochloride (ITF2357), also known as [6-(diethylaminomethyl)naphthalen-2-yl]methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate, is a potent, orally active, class I/II histone deacetylase (HDAC) inhibitor. [] It plays a significant role in scientific research, particularly in the investigation of cancer and other diseases characterized by aberrant histone acetylation. Givinostat is currently being investigated for its potential as an anti-cancer agent, especially in hematological malignancies like polycythemia vera (PV). [, ]
Givinostat hydrochloride can be synthesized through a multi-step chemical process involving the reaction of various precursors. The synthesis typically involves the following steps:
Technical parameters such as temperatures, reaction times, and solvent systems are optimized to maximize yield and purity during synthesis .
The molecular structure of Givinostat hydrochloride features a complex arrangement that is essential for its biological activity:
The three-dimensional conformation allows Givinostat to effectively inhibit histone deacetylases, thereby influencing gene expression related to inflammation and cell growth .
Givinostat undergoes several important chemical reactions that contribute to its pharmacological effects:
The mechanism of action of Givinostat is centered around its role as a histone deacetylase inhibitor:
Givinostat hydrochloride has several significant applications in medicine:
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: